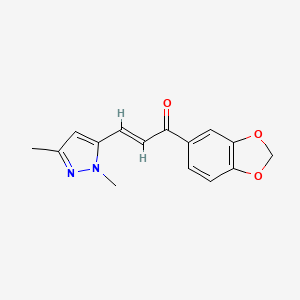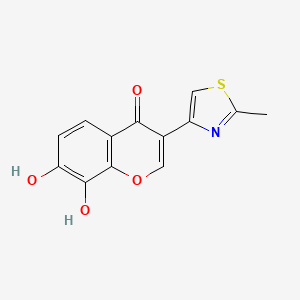![molecular formula C16H17F3N4O B5498639 N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5498639.png)
N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide, commonly known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It is a selective antagonist of the receptor for advanced glycation end products (RAGE), which has been implicated in the pathogenesis of Alzheimer's disease. In recent years, there has been considerable interest in the potential of TTP488 as a therapeutic agent for Alzheimer's disease, and a number of studies have investigated its synthesis, mechanism of action, and potential applications.
作用機序
TTP488 acts as a selective antagonist of N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide, which is a transmembrane receptor that binds to a variety of ligands, including amyloid-beta, and activates intracellular signaling pathways that contribute to the pathogenesis of Alzheimer's disease. By blocking the interaction between this compound and its ligands, TTP488 has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in preclinical models of Alzheimer's disease.
Biochemical and physiological effects:
TTP488 has been shown to reduce the levels of amyloid-beta and tau proteins in the brain, which are key pathological features of Alzheimer's disease. It has also been shown to reduce neuroinflammation and oxidative stress, which are thought to contribute to the neurodegenerative process in Alzheimer's disease. In addition, TTP488 has been shown to improve synaptic plasticity and cognitive function in preclinical models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of TTP488 is its specificity for N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide, which reduces the risk of off-target effects. However, one limitation is that the mechanism of action of TTP488 is not fully understood, and further research is needed to elucidate the downstream signaling pathways that are affected by this compound inhibition. In addition, the efficacy of TTP488 in clinical trials has been modest, and further research is needed to optimize dosing and patient selection.
将来の方向性
There are several potential future directions for research on TTP488. One area of interest is the development of combination therapies that target multiple pathways involved in the pathogenesis of Alzheimer's disease. Another area of interest is the investigation of the long-term effects of TTP488 treatment, including its potential to slow or halt disease progression. Finally, there is interest in the development of biomarkers that can be used to identify patients who are most likely to benefit from TTP488 treatment.
合成法
The synthesis of TTP488 involves the reaction of 2-amino-4-(3,3,3-trifluoropropyl)pyrimidine with 2-methylphenyl isocyanate to form N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]urea. This compound is then reacted with glycine to form N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide (TTP488).
科学的研究の応用
TTP488 has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in reducing the accumulation of amyloid-beta plaques and improving cognitive function. In a phase II clinical trial, TTP488 was found to be safe and well-tolerated, and showed a trend towards improvement in cognitive function in patients with mild to moderate Alzheimer's disease.
特性
IUPAC Name |
N-(2-methylphenyl)-2-[[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-11-4-2-3-5-13(11)23-14(24)10-21-15-20-9-7-12(22-15)6-8-16(17,18)19/h2-5,7,9H,6,8,10H2,1H3,(H,23,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHQRMVMRGEEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC2=NC=CC(=N2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-methyl-1-[2-(2-thienyl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5498558.png)
![2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5498576.png)
![5-[(4-methyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5498584.png)


![3-[(2-chlorobenzyl)thio]-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498609.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498615.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5498623.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide](/img/structure/B5498631.png)
![2-{[(dimethylamino)methylene]amino}-3-thiophenecarboxamide](/img/structure/B5498636.png)

![4-[2-(4-bromophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5498657.png)
![ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5498660.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[({[1-(hydroxymethyl)cyclobutyl]methyl}amino)methyl]piperidin-2-one](/img/structure/B5498662.png)